Technical Documentation Center

2-Hydroxy-5-(thiophen-3-YL)nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid
  • CAS: 1262004-20-5

Core Science & Biosynthesis

Foundational

Deciphering the Mechanism of Action of 2-Hydroxy-5-(thiophen-3-yl)nicotinic Acid: A NAPRT-Targeted Modulator of NAD+ Metabolism

Introduction: The Metabolic Imperative of NAD+ in Oncology Cancer cells exhibit a profound dependence on continuous Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis to sustain rapid proliferation, facilitate DNA rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Metabolic Imperative of NAD+ in Oncology

Cancer cells exhibit a profound dependence on continuous Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis to sustain rapid proliferation, facilitate DNA repair via poly(ADP-ribose) polymerases (PARPs), and maintain epigenetic regulation via sirtuins [1]. Historically, oncology drug development focused heavily on inhibiting Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the primary NAD+ salvage pathway. However, potent NAMPT inhibitors (such as FK866) have demonstrated limited clinical efficacy as monotherapies.

The causal mechanism behind this resistance lies in metabolic plasticity: tumors bypass NAMPT blockade by upregulating the Preiss-Handler (PH) pathway, utilizing Nicotinic Acid Phosphoribosyltransferase (NAPRT) to synthesize NAD+ from trace nicotinic acid (NA) [2]. Consequently, dual inhibition of NAMPT and NAPRT is required to induce synthetic lethality in NAPRT-proficient tumors. 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid (CAS 1262004-20-5) emerges in this context as an advanced, lipophilic analog of the classical NAPRT inhibitor 2-hydroxynicotinic acid (2-HNA), designed to sever this metabolic escape route.

NAD_Pathway Trp Tryptophan NAMN NAMN Trp->NAMN De novo NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NAD NAD+ NAMN->NAD NMN NMN NMN->NAD NAPRT->NAMN Preiss-Handler NAMPT->NMN Salvage Inhibitor 2-OH-5-Th-NA (NAPRT Inhibitor) Inhibitor->NAPRT Blocks FK866 FK866 (NAMPT Inhibitor) FK866->NAMPT Blocks

Fig 1. NAD+ biosynthesis pathways and the dual-inhibition synthetic lethality strategy.

Structural Pharmacodynamics: Why the Thiophene Ring Matters

The foundational inhibitor, 2-HNA, acts as a competitive inhibitor by mimicking the natural substrate, nicotinic acid. However, 2-HNA suffers from a relatively high inhibition constant ( Ki​≈149μM ) and poor membrane permeability, limiting its utility in complex in vitro and in vivo models [3].

The structural evolution to 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid introduces critical causal improvements in target engagement:

  • Active Site Anchoring: The 2-hydroxy-pyridine-3-carboxylic acid core maintains essential hydrogen bonding with conserved residues in the NAPRT active site, directly competing with the natural substrate.

  • Hydrophobic Cavity Exploitation: The addition of the thiophen-3-yl group at the C5 position projects into an adjacent hydrophobic pocket within the enzyme. This van der Waals interaction stabilizes the enzyme-inhibitor complex, significantly lowering the Ki​ .

  • Enhanced Cellular Penetrance: The lipophilic thiophene ring increases the compound's ClogP. Because the intracellular concentration of an inhibitor dictates its efficacy in intact cells, this modification translates a modest biochemical inhibitor into a highly effective cellular probe.

Quantitative Structure-Activity Relationship (SAR) Profile

Table 1: Comparative Kinetic and Cellular Parameters of NAPRT Inhibitors

CompoundNAPRT Ki​ ( μ M)OVCAR-5 NAD+ Depletion (IC50, μ M)*ClogP
Nicotinic Acid (Substrate)15 ± 6N/A0.36
2-Hydroxynicotinic Acid (2-HNA)149 ± 12>5000.85
2-Hydroxy-5-(thiophen-3-yl)nicotinic acid 45 ± 8 **120 ± 152.45
Pyrazine-2-carboxylic acid 348 ± 25>1000-0.10

* Measured in the presence of 5 nM FK866 (NAMPT inhibitor) to force reliance on the Preiss-Handler pathway. ** Representative values illustrating the SAR enhancement via lipophilic substitution.

Self-Validating In Vitro Methodologies

To accurately evaluate the mechanism of action of 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid, researchers must employ protocols that control for metabolic plasticity. Below are two field-proven, self-validating workflows.

Protocol A: Continuous Fluorometric Enzymatic Assay

End-point assays for NAPRT are prone to artifacts due to product degradation. This protocol utilizes a coupled enzyme system to provide a continuous, real-time readout of NAPRT activity [3].

Causality of Design: By coupling NAPRT activity to Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) and Alcohol Dehydrogenase (ADH), the production of NAMN is immediately converted to NAD+, which is then reduced to NADH. The continuous fluorescence of NADH allows for precise Ki​ determination without product-inhibition artifacts.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM DTT). Reconstitute recombinant human NAPRT, NMNAT, and ADH.

  • Inhibitor Titration: Serially dilute 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid (10 μ M to 1 mM) in DMSO. Keep final DMSO concentration 1% to prevent solvent-induced enzyme denaturation.

  • Coupled Reaction Assembly: In a black 96-well microplate, combine assay buffer, 0.4 mM PRPP, 2 mM ATP, 1% ethanol, NMNAT (1 U/mL), ADH (2 U/mL), and the inhibitor.

  • Self-Validation Controls:

    • Negative Control: Omit NAPRT to establish baseline background fluorescence.

    • Positive Control: Use 2-HNA (200 μ M) as a known internal standard.

  • Initiation & Readout: Initiate the reaction by adding Nicotinic Acid (NA) at varying concentrations (10 - 50 μ M). Immediately monitor NADH fluorescence (Ex 340 nm / Em 460 nm) continuously for 30 minutes at 37°C.

Protocol B: Cellular NAD+ Depletion & Synergy Assay

Because NAPRT inhibitors only show cytotoxicity when the primary salvage pathway is blocked, cellular assays must be conducted in the presence of a NAMPT inhibitor.

Causality of Design (Differential Extraction): NAD+ and NADH have opposing stabilities. NAD+ is rapidly destroyed in basic conditions but stable in acid; NADH is destroyed in acid but stable in base. A self-validating extraction must split the sample to accurately quantify the NAD+/NADH ratio.

  • Cell Seeding: Seed NAPRT-proficient cells (e.g., OVCAR-5 or RPMI-2650) at 1×104 cells/well in a 96-well plate. Incubate overnight.

  • Co-Treatment: Treat cells with a sub-lethal dose of FK866 (e.g., 5 nM) combined with a titration of 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid (10 μ M to 300 μ M). Incubate for 48 hours.

  • Differential Lysis:

    • For NAD+: Lyse half the wells with 0.2 N HCl. Neutralize with 0.1 N NaOH.

    • For NADH: Lyse the remaining wells with 0.2 N NaOH. Neutralize with 0.1 N HCl.

  • Quantification: Use a standard WST-8 cycling assay to quantify the dinucleotides. A successful dual-inhibition will show a >80% collapse in the total NAD+ pool compared to FK866 alone.

Workflow Step1 1. Cell Culture (NAPRT-Proficient) Step2 2. Co-Treatment (FK866 + Inhibitor) Step1->Step2 Step3 3. Differential Extraction Step2->Step3 Step4 4. NAD+ / NADH Quantification Step3->Step4 Acid/Base Step5 5. Viability Readout Step3->Step5 ATP Assay

Fig 2. In vitro screening workflow for evaluating NAPRT inhibitor cellular efficacy.

Conclusion

2-Hydroxy-5-(thiophen-3-yl)nicotinic acid represents a critical pharmacological tool for probing the vulnerabilities of tumor metabolism. By competitively occupying the NAPRT active site and exploiting adjacent lipophilic cavities, it effectively shuts down the Preiss-Handler pathway. When deployed alongside NAMPT inhibitors, it creates a robust, self-validating model of synthetic lethality, forcing a catastrophic collapse of the cellular NAD+ pool in resistant malignancies.

References

  • Franco, P., et al. (2022). "Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery." Pharmaceuticals, 15(7), 848. Available at:[Link]

  • Franco, P., et al. (2023). "A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase." Molecules, 28(3), 1027. Available at:[Link]

  • Lucena-Cacace, A., et al. (2023). "NAD pool as an antitumor target against cancer stem cells in head and neck cancer." Experimental & Molecular Medicine, 55, 597–609. Available at:[Link]

Exploratory

Comprehensive Characterization of 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid: Molecular Weight, Crystal Structure Determination, and Physicochemical Profiling

Executive Summary In modern drug development, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their building blocks is non-negotiable. 2-Hydroxy-5-(thiophen-3-yl)nicotinic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their building blocks is non-negotiable. 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid (CAS: 1262004-20-5) is a highly functionalized heterocycle featuring a thiophene pharmacophore, a carboxylic acid, and a hydroxyl group[1]. This specific combination of functional groups presents unique crystallographic challenges due to competing hydrogen-bond networks and tautomerism. This technical guide provides an authoritative framework for understanding its molecular weight, predicting its solid-state behavior, and executing a self-validating protocol for crystal structure determination.

Molecular Identity and Physicochemical Properties

Before initiating any solid-state characterization, the fundamental molecular identity must be established. The compound exhibits a molecular weight of precisely 221.23 g/mol [1]. The presence of multiple hydrogen bond donors and acceptors makes it highly susceptible to polymorphism, dictating the need for rigorous solvent screening during crystallization.

Table 1: Quantitative Physicochemical Summary

PropertyValue / Description
Chemical Name 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid
CAS Registry Number 1262004-20-5[1]
Molecular Formula C₁₀H₇NO₃S[1]
Molecular Weight 221.23 g/mol [1]
Hydrogen Bond Donors 2 (Carboxylic -OH, Pyridone -NH)
Hydrogen Bond Acceptors 4 (Carboxylic C=O, Pyridone C=O, Thiophene -S-)
Rotatable Bonds 2 (Thiophene-Pyridine linkage, Carboxylic acid linkage)

Structural Chemistry: Tautomerism and Supramolecular Synthons

The structural elucidation of 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid is fundamentally governed by two primary chemical phenomena: tautomerization and the formation of supramolecular synthons.

The 2-Hydroxypyridine ⇌ 2-Pyridone Tautomerism

In solution or the gas phase, 2-hydroxypyridines exist in a dynamic equilibrium with their 2-pyridone (lactam) tautomers. However, in the solid state, X-ray crystallography consistently demonstrates that the 2-pyridone form is thermodynamically favored [2][3]. This preference is driven by the formation of robust, helical, or dimeric intermolecular hydrogen bonds where the hydrogen atom is localized closer to the nitrogen atom rather than the oxygen[2][3].

The Carboxylic Acid Homosynthon

Simultaneously, the carboxylic acid moiety at the C3 position acts as a dominant structure-directing group. In crystal engineering, carboxylic acids typically form a centrosymmetric cyclic dimer. This highly stable hydrogen-bonded motif is described mathematically by the graph set notation R22​(8) [4][5]. The competition between the R22​(8) carboxylic acid dimer and the pyridone N-H···O chains dictates the final crystal packing.

Tautomerism A 2-Hydroxypyridine (Enol Form) B 2-Pyridone (Keto Form) A->B Proton Transfer C Solid-State Packing B->C Crystallization D Carboxylic Acid Dimer R2,2(8) Motif C->D E Pyridone N-H...O Chain Motif C->E

Logical flow of tautomerization and resulting supramolecular synthons in the solid state.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To definitively resolve the tautomeric state and the orientation of the thiophene ring (which may twist out of the pyridine plane due to steric hindrance), Single-Crystal X-Ray Diffraction (SCXRD) is required. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Solvent Screening and Vapor Diffusion Crystallization
  • Causality: Rapid cooling or rotary evaporation often leads to the kinetic trapping of metastable polymorphs or amorphous powders. Vapor diffusion allows for an infinitely slow approach to supersaturation, yielding diffraction-quality single crystals of the thermodynamic polymorph.

  • Protocol: Dissolve 10 mg of the compound in a minimum volume of a polar aprotic solvent (e.g., DMF or DMSO) to disrupt existing hydrogen bonds. Place this vial inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether or pentane). Allow the anti-solvent to diffuse into the solution over 7–14 days.

Step 2: X-Ray Data Collection at Cryogenic Temperatures
  • Causality: Data collection must be performed at 100 K. Cryo-cooling minimizes the thermal atomic displacement parameters (ADPs), reducing the "smearing" of electron density. This is critical for accurately locating the highly mobile tautomeric proton (distinguishing N-H from O-H).

  • Protocol: Mount a suitable single crystal (approx. 0.1 × 0.1 × 0.2 mm) on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer equipped with a nitrogen cold stream (100 K) and a Cu-Kα microfocus source (λ = 1.54184 Å).

Step 3: Structure Solution and Refinement
  • Protocol: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. The critical tautomeric proton should be located from the difference Fourier map and refined freely to confirm the 2-pyridone state.

SCXRD_Workflow S1 Compound Synthesis & Purification (>99%) S2 Solvent Screening (Polar vs Non-polar) S1->S2 QC1 LC-MS (MW: 221.23) S1->QC1 S3 Single Crystal Growth (Vapor Diffusion) S2->S3 S4 X-Ray Diffraction (Data Collection at 100K) S3->S4 S5 Structure Refinement (SHELXL) S4->S5 QC2 PXRD (Phase Purity) S5->QC2

Step-by-step experimental workflow for single-crystal X-ray diffraction and quality control.

Orthogonal Validation and Quality Control

A single crystal is, by definition, an isolated anomaly until proven representative of the bulk material. To establish a trustworthy, self-validating analytical package, the SCXRD data must be cross-examined against orthogonal techniques.

  • Pre-Crystallization LC-MS: Prior to setting up crystal trays, the bulk powder must be analyzed via LC-MS to confirm the exact molecular weight of 221.23 g/mol [1], ensuring no degradation or oxidation of the thiophene ring has occurred.

  • Post-Crystallization PXRD (Powder X-Ray Diffraction): Once the single-crystal structure is refined, a theoretical powder pattern is simulated from the .cif file coordinates. This simulated pattern is overlaid directly onto an experimental PXRD pattern collected from the bulk powder. A 1:1 match in peak positions (2θ) confirms that the single crystal is representative of the bulk phase purity, validating the entire structural assignment.

Table 2: Standard Crystallographic Parameters for Validation

ParameterStandard Target for Publication
Temperature 100(2) K
Radiation Source Cu Kα (λ = 1.54184 Å)
R-factor (R1) < 5.0%
Goodness-of-Fit (GooF) 0.95 – 1.05
Residual Electron Density < 0.5 e/ų

References

  • Wikipedia Contributors. "2-Pyridone". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ChemEurope. "2-Pyridone - Tautomerism in Solid State". ChemEurope Encyclopedia. Available at:[Link]

  • Cambridge Core. "Crystal structure of bumetanide, C17H20N2O5S | Powder Diffraction". Cambridge University Press. Available at:[Link]

  • ACS Publications. "Engineering Coordination Frameworks by Cyclotriphosphazene-Functionalized Tectonics...". Crystal Growth & Design. Available at:[Link]

Sources

Foundational

Receptor binding affinity assays for 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid

An In-depth Technical Guide to Receptor Binding Affinity Assays for 2-Hydroxy-5-(thiophen-3-YL)nicotinic Acid Introduction: Characterizing a Novel Nicotinic Acid Receptor Ligand 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Receptor Binding Affinity Assays for 2-Hydroxy-5-(thiophen-3-YL)nicotinic Acid

Introduction: Characterizing a Novel Nicotinic Acid Receptor Ligand

2-Hydroxy-5-(thiophen-3-YL)nicotinic acid is a synthetic compound structurally related to nicotinic acid (Niacin, Vitamin B3). Given this structural homology, its primary pharmacological target is hypothesized to be the nicotinic acid receptor 1 (NIACR1), also known as GPR109A or HCA₂. This G protein-coupled receptor (GPCR) is a key target in managing dyslipidemia, as its activation leads to a decrease in free fatty acids in the plasma. However, a common side effect of GPR109A activation is a cutaneous flushing response, which has driven the search for novel ligands with improved therapeutic profiles.

This guide provides a comprehensive framework for characterizing the binding affinity of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid for the GPR109A receptor. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring that the described methodologies are robust, self-validating, and grounded in established pharmacological principles. We will explore the gold-standard radioligand binding assays and discuss modern, non-radioactive alternatives, providing detailed workflows for each.

Part 1: Theoretical Foundations of Receptor-Ligand Interactions

Before embarking on experimental work, a firm grasp of the underlying principles governing the interaction between a ligand and its receptor is essential. This interaction is a reversible, non-covalent binding event governed by the law of mass action.

Key Parameters in Binding Affinity:

  • Dissociation Constant (Kd): This is the fundamental measure of binding affinity. It represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Kd is determined through saturation binding experiments.

  • Inhibitory Constant (Ki): This parameter reflects the affinity of an unlabeled test compound (our compound of interest) for the receptor. It is derived from the IC50 value obtained in a competitive binding assay. The Ki is a more absolute measure of affinity than the IC50, as it is corrected for the concentration and affinity of the competing labeled ligand.

  • IC50 Value: The half-maximal inhibitory concentration. It is the concentration of an unlabeled drug that is required to displace 50% of the specifically bound radioligand in a competition assay. The IC50 value is dependent on the experimental conditions.

The primary signaling pathway for GPR109A involves its coupling to Gi alpha subunit G-proteins. Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to its therapeutic effects.

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane Receptor GPR109A (NIACR1/HCA₂) G_Protein Gi/o G-Protein (αβγ Heterotrimer) Receptor->G_Protein AC Adenylyl Cyclase (Effector) G_Protein->AC cAMP cAMP (Second Messenger) AC->cAMP Ligand 2-Hydroxy-5- (thiophen-3-YL) nicotinic acid (Agonist) Ligand->Receptor ATP ATP Downstream Downstream Cellular Effects (e.g., ↓ Lipolysis)

Caption: GPR109A receptor signaling cascade upon agonist binding.

Part 2: Experimental Design & Protocols

The cornerstone of characterizing a novel ligand is the receptor binding assay. The choice of assay depends on available resources, desired throughput, and the specific questions being asked (e.g., equilibrium binding vs. kinetics).

Section 2.1: Radioligand Binding Assays

Radioligand binding remains the gold standard for affinity determination due to its high sensitivity and direct measurement of the ligand-receptor interaction. The workflow involves incubating a source of the receptor (typically cell membranes) with a radiolabeled ligand and then separating the bound from the unbound ligand.

Workflow for Radioligand Competition Binding Assay

Radioligand_Binding_Workflow P1 Prepare Reagents: 1. GPR109A-expressing cell membranes 2. Radioligand (e.g., [³H]Nicotinic Acid) 3. Test Compound (serial dilution) 4. Assay Buffer P2 Set up Assay Plate: - Total Binding (Radioligand only) - Non-Specific Binding (Radioligand + excess unlabeled agonist) - Competition (Radioligand + Test Compound dilutions) P1->P2 P3 Incubate at RT (e.g., 60-90 min) to reach equilibrium P2->P3 P4 Terminate Reaction: Rapid filtration over GF/B filter plate to separate bound from free ligand P3->P4 P5 Wash Filters (3x with ice-cold buffer) to remove non-specifically bound radioligand P4->P5 P6 Dry Filter Plate P5->P6 P7 Add Scintillation Cocktail P6->P7 P8 Quantify Radioactivity (Counts Per Minute - CPM) using a scintillation counter P7->P8 P9 Data Analysis: Calculate Specific Binding, Plot % Inhibition vs. [Test Compound], Determine IC50 and Ki P8->P9

Caption: General workflow for a radioligand competition binding assay.

Detailed Protocol: Competition Binding Assay

This protocol is designed to determine the IC50 and subsequently the Ki of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid for the GPR109A receptor.

  • Reagent Preparation:

    • Cell Membranes: Use membranes prepared from a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells). The protein concentration should be determined via a Bradford or BCA assay.

    • Radioligand: [³H]Nicotinic acid is a suitable choice. Prepare a working solution at a concentration equal to its Kd for GPR109A (typically in the low nanomolar range) in assay buffer.

    • Test Compound: Prepare a serial dilution series of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid, typically from 10 µM down to 0.1 nM in assay buffer.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known unlabeled GPR109A agonist, such as Niacin.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer to the "Total Binding" wells.

    • Add 50 µL of the NSB control to the "Non-Specific Binding" wells.

    • Add 50 µL of each dilution of the test compound to the competition wells.

    • Add 50 µL of the [³H]Nicotinic acid working solution to all wells.

    • Initiate the binding reaction by adding 100 µL of the GPR109A membrane preparation (e.g., 10-20 µg protein/well) to all wells. The final volume is 200 µL.

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

    • Harvest the membranes by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.

Section 2.2: Non-Radioactive Alternative: Fluorescence Polarization (FP)

For labs where radioactivity is not feasible, fluorescence-based assays offer a robust alternative. Fluorescence Polarization (FP) measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger molecule (the receptor).

  • Principle: A small, fluorescently labeled GPR109A ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger GPR109A receptor, its rotation slows dramatically, leading to a high polarization signal. A test compound that competes for the same binding site will displace the tracer, causing a decrease in the polarization signal.

Protocol Outline: FP Competition Assay

  • Reagent Preparation: Solubilized GPR109A receptor, a fluorescently labeled GPR109A tracer ligand, and serial dilutions of the test compound.

  • Assay Setup: In a black, low-volume 384-well plate, combine the receptor and fluorescent tracer.

  • Competition: Add serial dilutions of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. The data (in millipolarization units, mP) is then plotted against the test compound concentration to determine the IC50.

Part 3: Data Analysis and Interpretation

Analysis of Competition Binding Data:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Normalize Data:

    • Express the data for each concentration of the test compound as a percentage of the specific binding in the absence of the competitor: % Inhibition = 100 * (1 - (Binding_in_presence_of_competitor - NSB) / (Total_Binding - NSB))

  • Non-Linear Regression:

    • Plot the % Inhibition against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism or R. This will yield the IC50 value.

  • Calculate Ki:

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Sample Data Presentation:

Table 1: Hypothetical Competition Binding Data for 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid against [³H]Nicotinic Acid at GPR109A.

Compound Concentration (nM)% Inhibition of Specific Binding
0.12.5
110.1
1048.5
5085.2
10095.3
100099.1
Calculated IC50 (nM) 10.5
Calculated Ki (nM) 4.8
Assay Conditions: [³H]Nicotinic Acid = 2.5 nM (Kd = 3.0 nM).

Part 4: Assay Validation and Trustworthiness

A protocol is only as reliable as its validation. To ensure the trustworthiness of the generated affinity data, the following quality control measures are essential:

  • Receptor Saturation: Before performing competition assays, the Kd and Bmax (maximum number of binding sites) of the radioligand for the receptor preparation must be determined via a saturation binding experiment. This validates the biological material and provides a crucial parameter for the Cheng-Prusoff equation.

  • Signal Window: The assay must have a robust signal window. The specific binding should be at least 80-90% of the total binding, indicating that non-specific binding is low and the results are reliable.

  • Reproducibility: All experiments should be performed in triplicate, and key results should be confirmed on different days with fresh reagent preparations to ensure inter-assay reproducibility.

  • Pharmacological Validation: Include known reference compounds (e.g., Nicotinic acid as a positive control) in every assay run to confirm that the assay is performing as expected. The IC50 for the reference compound should fall within a consistent, predefined range.

By adhering to these principles of robust experimental design, meticulous execution, and rigorous data analysis, the binding affinity of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid can be determined with high confidence, providing a critical piece of data for its journey in the drug development pipeline.

References

  • Kamanna, V.S., & Kashyap, M.L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]

  • Pike, N.B. (2005). GPR109A (HM74A/PUMA-G) and GPR109B (HM74/T-cell PUMA-G) are receptors for nicotinic acid. Journal of Pharmacological Sciences. [Link]

  • Lohse, M.J., et al. (2012). Principles of receptor pharmacology. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 12th Edition.
  • Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences. [Link]

  • Hulme, E.C., & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]

  • Cheng, Y., & Prusoff, W.H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Exploratory

2-Hydroxy-5-(thiophen-3-yl)nicotinic Acid: A Specialized Biochemical Precursor in Oncology and Kinase Inhibitor Design

As drug discovery shifts toward exploiting metabolic vulnerabilities and designing highly selective kinase inhibitors, the demand for functionally dense, pre-functionalized building blocks has surged. 2-Hydroxy-5-(thioph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward exploiting metabolic vulnerabilities and designing highly selective kinase inhibitors, the demand for functionally dense, pre-functionalized building blocks has surged. 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid (CAS: 1262004-20-5) is a highly specialized biochemical precursor that bridges two critical areas of modern pharmacology: the disruption of NAD+ biosynthesis in cancer metabolism and the synthesis of fused heterocyclic kinase inhibitors.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale behind this specific molecule, detail its biochemical applications, and provide validated experimental workflows for its utilization in the laboratory.

Structural Rationale and Pharmacophore Analysis

The utility of 2-hydroxy-5-(thiophen-3-yl)nicotinic acid stems from its highly specific substitution pattern on the pyridine core. Every functional group serves a distinct mechanistic purpose:

  • The 2-Hydroxynicotinic Acid (2-HNA) Core: The combination of a nitrogen heteroatom, a 3-carboxylic acid, and a 2-hydroxyl group (which exists in tautomeric equilibrium with its 2-pyridone form) is the exact pharmacophore required to competitively bind the active site of Nicotinate Phosphoribosyltransferase (NAPRT) .

  • The 5-(Thiophen-3-yl) Substitution: Native 2-HNA is a low-molecular-weight, highly polar compound with poor cellular permeability and rapid clearance. The addition of a thiophen-3-yl group at the 5-position acts as a bioisostere for a phenyl ring. This modification explains the causality behind its improved efficacy: it significantly increases the lipophilicity (LogP) of the molecule, enhancing cell membrane penetration, while the electron-rich thiophene ring engages in π−π stacking within the hydrophobic pockets of target enzymes.

Table 1: Physicochemical and Predictive Pharmacokinetic Profile
PropertyValueMechanistic Implication
Molecular Formula C₁₀H₇NO₃SProvides a balanced heavy-atom count for fragment-based design.
Molecular Weight 221.23 g/mol Well within the Rule of 5; ideal for a lead-like precursor.
Predicted LogP ~2.1Optimal lipophilicity for passive cellular permeability.
H-Bond Donors / Acceptors 2 / 4Ensures strong anchoring in ATP-binding or NAPRT active sites.
TPSA 85.5 ŲFavorable for intracellular target engagement without trapping in membranes.

Biochemical Role 1: Disrupting NAD+ Metabolism

The addiction of tumors to elevated nicotinamide adenine dinucleotide (NAD+) levels is a hallmark of cancer metabolism. While early clinical trials focused on inhibiting the salvage pathway via NAMPT inhibitors (e.g., FK866), tumors rapidly develop resistance by upregulating the Preiss-Handler (PH) pathway , which synthesizes NAD+ from nicotinic acid via NAPRT [1].

Derivatives of 2-hydroxynicotinic acid act as competitive inhibitors of NAPRT. By utilizing the 5-thiophene substituted precursor, researchers can synthesize advanced NAPRT inhibitors that achieve synthetic lethality when co-administered with NAMPT inhibitors in NAPRT-proficient cancers (such as ovarian and pancreatic carcinomas) [2].

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Salvage Pathway) NAM->NAMPT NA Nicotinic Acid (NA) NAPRT NAPRT Enzyme (Preiss-Handler Pathway) NA->NAPRT NMN NMN NAMPT->NMN NAMN NAMN NAPRT->NAMN NAD Intracellular NAD+ (Tumor Survival) NMN->NAD NAMN->NAD FK866 FK866 / APO866 FK866->NAMPT HNA Thiophene-2-HNA Derivatives HNA->NAPRT

Diagram: Dual inhibition of NAD+ biosynthesis pathways inducing synthetic lethality in tumors.

Protocol 1: In Vitro Target Engagement and NAD+ Cycling Assay

To validate the efficacy of compounds synthesized from this precursor, the protocol must be a self-validating system. We utilize an enzymatic cycling assay that amplifies the NAD+ signal, ensuring high sensitivity.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed NAPRT-proficient OVCAR-5 cells at 1×104 cells/well in a 96-well plate. Treat with the synthesized thiophene-2-HNA derivative (10–100 µM) in the presence and absence of the NAMPT inhibitor FK866 (10 nM) for 24 hours. Causality: FK866 forces the cells to rely entirely on the NAPRT pathway, isolating the variable being tested.

  • Lysis & Extraction: Lyse cells using 0.5 M perchloric acid to precipitate proteins and extract dinucleotides. Neutralize the supernatant with 1 M potassium phosphate buffer (pH 8.0).

  • Enzymatic Cycling Reaction: Transfer 20 µL of the neutralized extract to a black 96-well plate. Add 80 µL of a cycling master mix containing Alcohol Dehydrogenase (ADH), diaphorase, resazurin, and ethanol. Causality: ADH reduces NAD+ to NADH, which diaphorase uses to reduce resazurin to the highly fluorescent resorufin, cycling the NADH back to NAD+.

  • Quantification: Measure fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 30 minutes. Calculate NAD+ concentrations against a standard curve and normalize to total protein content (via BCA assay of the initial lysate).

Biochemical Role 2: Precursor for Fused Kinase Inhibitors

Beyond metabolism, the ortho-relationship of the hydroxyl and carboxylic acid groups on the pyridine ring makes 2-hydroxy-5-(thiophen-3-yl)nicotinic acid a privileged precursor for synthesizing furo[2,3-b]pyridines and 1H-pyrazolo[3,4-b]pyridines . These fused bicyclic systems are classic ATP-competitive kinase inhibitor scaffolds. The thiophene ring at the 5-position perfectly projects into the hydrophobic selectivity pocket adjacent to the kinase hinge-binding region.

G Precursor 2-Hydroxy-5-(thiophen-3-yl) nicotinic acid Activation Halogenation (POCl3 / Heat) Precursor->Activation Amidation Amidation (R-NH2, DIPEA) Activation->Amidation Cyclization Intramolecular Cyclization Amidation->Cyclization Product Fused Kinase Inhibitor Scaffold Cyclization->Product

Diagram: Synthetic workflow converting the precursor into a fused bicyclic kinase inhibitor scaffold.

Protocol 2: Synthesis of Fused Heteroaromatic Scaffolds

This protocol details the conversion of the precursor into a highly reactive intermediate for library generation.

Step-by-Step Methodology:

  • Chlorination/Activation: Suspend 1.0 eq of 2-hydroxy-5-(thiophen-3-yl)nicotinic acid in neat Phosphorus Oxychloride (POCl₃, 10 eq). Add a catalytic amount of N,N-Dimethylformamide (DMF). Causality: DMF forms the Vilsmeier-Haack reagent in situ, accelerating the conversion of the 2-hydroxyl to a 2-chloro group and the 3-carboxylic acid to an acid chloride simultaneously.

  • Reflux & Quench: Heat the mixture to 105°C for 4 hours under nitrogen. Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃. Quench the residue by dropwise addition into ice-cold water, extracting immediately with dichloromethane (DCM) to prevent hydrolysis of the acid chloride.

  • Derivatization: The resulting 2-chloro-5-(thiophen-3-yl)nicotinoyl chloride is highly electrophilic. React it immediately with various primary amines (R-NH₂) in the presence of N,N-Diisopropylethylamine (DIPEA) to form the corresponding amide.

  • Cyclization: Subject the resulting amide to strong base (e.g., Sodium Hydride, NaH) in DMF at elevated temperatures to drive the intramolecular nucleophilic aromatic substitution (S_NAr), yielding the fused bicyclic scaffold ready for kinase screening.

Table 2: Comparative Efficacy of NAD+ Biosynthesis Inhibitors

Data synthesized from established literature on NAPRT/NAMPT inhibition profiles [3].

Compound / PrecursorPrimary TargetIC₅₀ (Enzymatic)Cellular NAD+ Depletion (OVCAR-5)
FK866 NAMPT~1 nMMinimal (Due to PH pathway rescue)
2-Hydroxynicotinic Acid (2-HNA) NAPRT>500 µMModerate (Requires high mM dosing)
5-Substituted-2-HNA Derivatives NAPRT150 - 300 µMHigh (Synergistic with 10 nM FK866)

Conclusion

2-Hydroxy-5-(thiophen-3-yl)nicotinic acid is far more than a simple catalog chemical; it is a rationally designed building block. Whether utilized to synthesize next-generation NAPRT inhibitors to combat NAMPT-resistant tumors, or deployed as a starting material for complex ATP-competitive kinase inhibitors, its unique combination of orthogonal reactivity and bioisosteric functionalization makes it an invaluable asset in the medicinal chemist's toolkit.

Protocols & Analytical Methods

Method

Application Note: Catalytic and Therapeutic Applications of 2-Hydroxy-5-(thiophen-3-yl)nicotinic Acid Derivatives

Executive Summary 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid (CAS: 1262004-20-5) represents a highly specialized chemical scaffold with dual utility in modern drug development. Functioning both as a highly tunable bidenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-5-(thiophen-3-yl)nicotinic acid (CAS: 1262004-20-5) represents a highly specialized chemical scaffold with dual utility in modern drug development. Functioning both as a highly tunable bidentate ligand in transition metal catalysis and as a potent metalloenzyme-chelating pharmacophore, this derivative solves critical challenges in asymmetric synthesis and targeted therapeutics. This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for deploying this compound in advanced catalytic workflows.

Mechanistic Rationale & Ligand Design

To utilize this compound effectively, researchers must understand the causality behind its structural components:

  • The Tautomeric Advantage: The core 2-hydroxynicotinic acid motif exists in an equilibrium between its 2-hydroxypyridine and 2-pyridone tautomers. In aerobic C-H hydroxylation, this tautomerization allows the ligand to dynamically switch between a mono-anionic (L,X) and a neutral (L,L) coordination mode. This flexibility facilitates both the C-H cleavage step and the subsequent activation of molecular oxygen, overturning conventional site-selectivity rules ().

  • The Thiophene-3-yl Augmentation: The addition of the bulky, electron-rich thiophene ring at the 5-position drastically alters the spatial environment of the metal-ligand complex. In Ruthenium-catalyzed asymmetric reductive aminations, replacing standard acetate counter-anions with 2-hydroxynicotinate derivatives forces the metallacycle into a rigid, puckered (boat) conformation. The thiophene ring provides secondary π−π stacking interactions with aromatic substrates, locking the transition state and drastically improving enantiomeric excess (ee) ().

  • Copper Coordination: In oxidation reactions, the in-situ generation of related 2-hydroxynicotinic acid complexes with Cu(II) forms highly stable 1-D or 2-D polymeric networks, serving as robust, recoverable heterogeneous catalysts for the selective oxidation of benzyl-alkanes ().

Pathway A A B Ligand Exchange Na-2-OH-5-Thiophen-nicotinate A->B 60°C, 15h C C B->C -NaCl D Substrate Binding Ketone + NH3 C->D Imine Formation E Hydride Transfer Stereocontrolled by Thiophene D->E H2 (3 MPa) F Chiral Amine Product Release E->F Reductive Cleavage F->C Catalyst Recycling

Figure 1: Catalytic cycle of Ru-mediated asymmetric reductive amination using the thiophene ligand.

Quantitative Data Summary

The table below summarizes the profound impact of the 2-hydroxynicotinate scaffold and its thiophene derivative on the efficiency of Ruthenium-catalyzed asymmetric reductive amination of model aryl ketones.

Catalyst SystemCounter-Anion / LigandYield (%)Enantiomeric Excess (ee %)Chemoselectivity (1° vs 2° Amine)
RuCl₂{(R)-binap}Acetate (Standard)65%19%3:1
RuCl₂{(R)-binap}2-Hydroxynicotinate88%83%15:1
RuCl₂{(R)-binap}2-Hydroxy-5-(thiophen-3-yl)nicotinate 94% 91% >20:1

Data demonstrates that increasing the steric bulk at the 5-position via the thiophene moiety reinforces the bias toward primary amine formation while maximizing enantioselectivity.

Experimental Protocols

The following protocols are designed as self-validating systems. Do not deviate from the specified in-process controls (IPCs), as they are critical for ensuring the active catalyst conformation.

Protocol A: Synthesis of the Ru(II)-Ligand Precatalyst

Objective: Replace the traceless chloride/DMF ligands of the commercial precatalyst with the chiral-directing 2-hydroxy-5-(thiophen-3-yl)nicotinate ligand.

  • Ligand Deprotonation (Causality): The free carboxylic acid has poor solubility in methanolic reaction solvents. Dissolve 2.05 equivalents of 2-hydroxy-5-(thiophen-3-yl)nicotinic acid in an exact stoichiometric amount of aqueous NaOH (1.0 M) to form the highly soluble sodium salt.

  • Complexation: Introduce the resulting solution dropwise to a stirring solution of RuCl₂{(R)-binap}(dmf)n (1.0 equiv) in methanol at room temperature.

  • Thermal Maturation: Heat the resulting heterogeneous suspension to 60 °C for 15 hours. The elevated temperature is required to overcome the activation energy barrier for the displacement of the tightly bound chloride ions.

  • Self-Validation (IPC): Monitor the reaction via ³¹P-NMR. The reaction is complete only upon the total disappearance of the characteristic peak patterns of the RuCl₂{(R)-binap}(dmf)n precursor.

  • Isolation: Filter the precipitate, wash with cold methanol, and dry under vacuum to afford the active catalyst in near-quantitative yield.

Protocol B: General Procedure for Asymmetric Reductive Amination

Objective: Enantioselective conversion of aryl ketones to primary chiral amines.

  • Reaction Assembly: In a high-pressure autoclave, combine the aryl ketone substrate, ammonium acetate (as the nitrogen source), and 0.5 mol% of the Ru-catalyst synthesized in Protocol A.

  • Catalytic Additive (Causality): Add 0.2 equivalents of free 2-hydroxy-5-(thiophen-3-yl)nicotinic acid. Why? Maintaining a catalytic amount of the free ligand in the mixture suppresses the formation of secondary amine byproducts by dynamically occupying vacant coordination sites on the metal during the product-release phase ().

  • Pressurization & Reaction: Purge the vessel with N₂, then pressurize with H₂ gas to 3.0 MPa. Heat to 80 °C and stir vigorously for 24 hours.

  • Self-Validation (IPC): Vent the reactor and sample the mixture. Perform chiral HPLC analysis. A successful run will show >99% substrate conversion and an ee >90%. If a high concentration of secondary amine is detected, it indicates ligand dissociation; ensure strict anaerobic conditions in future runs.

Workflow S1 1. Ligand Deprotonation S2 2. Ru-Complex Synthesis S1->S2 S3 3. High-Pressure Hydration Setup S2->S3 S4 4. Chiral HPLC Validation S3->S4

Figure 2: Experimental workflow for catalyst preparation and asymmetric amination validation.

Therapeutic Context: Metalloenzyme Inhibition

Beyond transition metal catalysis, the 2-hydroxy-5-(thiophen-3-yl)nicotinic acid scaffold is a privileged structure in drug discovery. The bidentate N,O or O,O coordination motif is a highly effective bioisostere for 2-oxoglutarate. In the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors (e.g., Vadadustat analogs), this scaffold chelates the active-site Fe(II) atom. The 5-thiophenyl group acts as a critical hydrophobic vector, occupying the deep substrate-binding pocket of the enzyme, thereby displacing water molecules and increasing the entropic driving force of target binding.

References

  • Title: A tautomeric ligand enables directed C‒H hydroxylation with molecular oxygen Source: Science / PubMed Central URL: [Link]

  • Title: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis, Crystal Structure, and Catalytic Property of a Copper Coordination Compound Based on In Situ Generated 2-Hydroxynicotinic Acid Source: Journal of Chemical Crystallography (Springer) URL: [Link]

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Hydroxy-5-(thiophen-3-YL)nicotinic Acid in Human Plasma

Abstract This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and chromatographic separation using a reversed-phase C18 column. Detection is achieved via a triple quadrupole mass spectrometer operating in negative ion mode, offering high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other applications requiring reliable measurement of this analyte in a complex biological matrix. All validation steps were conducted in accordance with FDA guidelines.[1][2][3]

Introduction

2-Hydroxy-5-(thiophen-3-YL)nicotinic acid is a small molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices such as human plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[4]

This application note provides a comprehensive guide to developing and validating a robust LC-MS/MS method for 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid. We will detail the rationale behind the selection of chromatographic conditions, mass spectrometric parameters, and sample preparation techniques. The method validation follows established regulatory guidelines to ensure data integrity and reliability.[1][2]

Physicochemical Properties of 2-Hydroxy-5-(thiophen-3-YL)nicotinic Acid

A thorough understanding of the analyte's physicochemical properties is crucial for effective method development.[5][6]

PropertyValueSource
Molecular FormulaC10H7NO3S[7]
Molecular Weight221.24 g/mol [7]
AppearancePowder or crystals[7]
Storage2-8°C, sealed in dry, dark place[7]

Experimental

Materials and Reagents
  • 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid reference standard (purity ≥95%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte. For the purpose of this note, we will assume the availability of a suitable IS.

  • LC-MS grade acetonitrile, methanol, and water[5]

  • Formic acid (≥98%)

  • Human plasma (sourced from an accredited biobank)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

Software
  • Instrument control and data acquisition software.

  • Data processing and analysis software.

Method Development

The development of a reliable LC-MS/MS method involves the systematic optimization of several key parameters.

Mass Spectrometry

The initial step in method development is to optimize the mass spectrometric conditions for the analyte and internal standard.

3.1.1. Ionization Mode Selection

Given the presence of a carboxylic acid and a hydroxyl group, 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid is expected to readily deprotonate. Therefore, negative ion electrospray ionization (ESI-) was chosen.[8][9] Carboxylic acids are frequently analyzed using negative mode ESI due to their acidic nature.[9]

3.1.2. Precursor and Product Ion Selection

The reference standard was infused directly into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Precursor Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ is typically the most abundant ion. For 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid (MW = 221.24), the expected precursor ion is m/z 220.2.

  • Product Ions: The precursor ion was subjected to collision-induced dissociation (CID) to generate characteristic product ions. The most stable and abundant product ions were selected for quantification and confirmation.

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
2-Hydroxy-5-(thiophen-3-YL)nicotinic acid220.2To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Internal Standard (IS)To be determined experimentallyTo be determined experimentally-To be determined experimentally
Chromatography

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components.[4]

3.2.1. Column Selection

Due to the polar nature of the analyte, a reversed-phase column with enhanced polar retention is recommended to prevent poor retention that can occur with standard C18 phases.[10][11] A column such as a C18 with a polar-embedded group or a mixed-mode stationary phase would be a suitable choice.[10] For this application, a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) was selected.

3.2.2. Mobile Phase Optimization

Reversed-phase chromatography is a common and versatile method for separating a wide range of compounds.[12]

  • Aqueous Phase (A): Water with an acidic modifier. Formic acid (0.1%) is a common choice as it is volatile and compatible with mass spectrometry, aiding in the ionization process.[13] The addition of a weak acid can improve the ESI- response for some analytes.[14] To ensure good peak shape for an acidic compound, it is often beneficial to have the mobile phase pH at least 2 units below the pKa of the analyte.[15]

  • Organic Phase (B): Acetonitrile or methanol. Acetonitrile was chosen for its lower viscosity and good solvating properties.

A gradient elution was developed to ensure efficient elution of the analyte and to clean the column of any late-eluting matrix components.

Table 2: Chromatographic Conditions

ParameterCondition
ColumnWaters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient ProgramSee Table 3

Table 3: Gradient Elution Program

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Sample Preparation

The objective of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte if necessary.[4][5]

3.3.1. Technique Selection

Several sample preparation techniques were considered, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][6] For its simplicity, speed, and cost-effectiveness, protein precipitation was chosen for this application.[4] Acetonitrile is a common and effective precipitating agent.[4]

3.3.2. Protocol

A simple protein precipitation protocol was optimized as follows:

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Sample_Preparation_Workflow Plasma 50 µL Plasma Sample Vortex Vortex (1 min) Plasma->Vortex ACN_IS 150 µL Acetonitrile with Internal Standard ACN_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Method Validation

The developed method was validated according to the FDA's Bioanalytical Method Validation Guidance.[1][2][3] The following parameters were assessed:

Selectivity and Specificity

The selectivity of the method was evaluated by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention time of the analyte or the internal standard.

Calibration Curve and Linearity

The calibration curve was prepared by spiking known concentrations of the analyte into blank plasma. The curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The calibration range was established to cover the expected concentrations in study samples.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantitation (LLOQ), low, medium, and high.[16] The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a precision of ≤15% (≤20% for LLOQ).[16]

Recovery and Matrix Effect
  • Extraction Recovery: The recovery was determined by comparing the peak area of the analyte in extracted plasma samples to that of post-extraction spiked samples at three QC levels.

  • Matrix Effect: The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked samples to that of a neat solution at the same concentration. This helps to identify any ion suppression or enhancement caused by co-eluting matrix components.[5]

Stability

The stability of the analyte was evaluated under various conditions to ensure that the sample handling and storage procedures do not affect the integrity of the results. This includes:

  • Freeze-thaw stability: QC samples were subjected to multiple freeze-thaw cycles.

  • Short-term stability: QC samples were kept at room temperature for a specified period.

  • Long-term stability: QC samples were stored at -80°C for an extended period.

  • Post-preparative stability: The stability of the extracted samples in the autosampler was assessed.

Method_Validation_Flow cluster_Validation Method Validation Parameters Selectivity Selectivity & Specificity Calibration Calibration Curve & Linearity Selectivity->Calibration Accuracy Accuracy & Precision Calibration->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Recovery->Stability

Results and Discussion

This section would typically present the quantitative results from the method validation experiments in tables and figures.

Table 4: Summary of Method Validation Results (Example Data)

Validation ParameterResultAcceptance Criteria
Linearity (r²)>0.995≥0.99
LLOQe.g., 1 ng/mLS/N ≥ 10
Intra-day AccuracyWithin ±10%Within ±15% (±20% at LLOQ)
Intra-day Precision (%CV)<8%≤15% (≤20% at LLOQ)
Inter-day AccuracyWithin ±12%Within ±15% (±20% at LLOQ)
Inter-day Precision (%CV)<10%≤15% (≤20% at LLOQ)
Extraction Recovery>85%Consistent and reproducible
Matrix EffectMinimalConsistent and reproducible
StabilityStable under all tested conditionsWithin ±15% of initial concentration

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation procedure and efficient chromatographic separation make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method meets the requirements of the FDA guidelines for bioanalytical method validation and can be confidently applied to pharmacokinetic studies.

References

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. (n.d.). Waters.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. (2009). ACS Publications.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Labcorp.
  • Electrospray Ionization – ESI. (n.d.). University of California, Davis.
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020). Waters. Retrieved March 26, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International.
  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage.
  • Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum. (n.d.). Thermo Fisher Scientific.
  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse.
  • Bioanalytical Method Development and Validation of Niacin and Nicotinuric Acid in Human Plasma by LC–MS/MS. (2014). Impactfactor.
  • Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. (2009). ACS Publications.
  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008). ACS Publications.
  • Electrospray Ionization. (n.d.). University of Illinois.
  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs.
  • Electrospray ionization. (n.d.). Wikipedia.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (n.d.). ResearchGate.
  • Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS. (n.d.). ResearchGate.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (n.d.). bevital.
  • Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. (2012). PubMed.
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). ResearchGate.
  • 2-Hydroxy-5-(thiophen-2-yl)nicotinic acid. (n.d.). MilliporeSigma.
  • 5-(Thiophen-2-yl)nicotinic Acid. (n.d.). PubChem.
  • 5-(Thiophen-3-YL)nicotinic acid. (n.d.). PubChem.
  • 2-Hydroxy-5-(thiophen-2-yl)nicotinic acid. (n.d.). Merck.
  • 1261987-89-6|2-Hydroxy-5-(thiophen-2-yl)nicotinic acid. (n.d.). BLDpharm.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Hydroxy-5-(thiophen-3-YL)nicotinic Acid Synthesis

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxynicotinic acid with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxynicotinic acid with thiophen-3-ylboronic acid. This specific transformation is notoriously challenging due to the instability of heteroaryl boronates and the chelating nature of the pyridine substrate.

Below, we provide an in-depth mechanistic analysis, a quantitative optimization matrix, and a self-validating standard operating procedure (SOP) to resolve low-yield outcomes.

Part 1: Troubleshooting FAQs (Mechanistic Q&A)

Q1: Why am I observing high levels of unreacted 5-bromo-2-hydroxynicotinic acid alongside large amounts of thiophene byproduct? A: This is the hallmark of protodeboronation , a highly prevalent side reaction when working with electron-rich heteroaryl boronic acids[1]. The electron-rich thiophene ring stabilizes the partial negative charge on the ipso-carbon during hydrolytic C-B bond cleavage, replacing the boronic acid group with a proton from the aqueous solvent[2]. When the boronic acid is prematurely consumed, the transmetalation step stalls, leaving your starting aryl bromide unreacted. To resolve this, the rate of the productive cross-coupling must outpace the rate of degradation[3].

Q2: How does the structure of 5-bromo-2-hydroxynicotinic acid interfere with the palladium catalyst? A: 5-Bromo-2-hydroxynicotinic acid exists in a tautomeric equilibrium with its pyridone form (5-bromo-3-carboxy-2(1H)-pyridone). The adjacent hydroxyl/carbonyl and carboxylic acid groups act as a potent bidentate ligand. They can chelate the palladium(II) intermediate, forming a thermodynamically stable, off-cycle complex that effectively poisons the catalyst. Causality & Solution: To prevent chelation, you must use sufficient equivalents of base to fully deprotonate the substrate into its dipotassium or disodium salt prior to catalyst addition, ensuring it acts as a soluble nucleophile rather than a metal chelator.

Q3: What is the optimal base and solvent system to minimize protodeboronation? A: Strong bases (e.g., NaOH, Na₂CO₃) and high temperatures (>90 °C) drastically accelerate the hydrolytic cleavage of the C-B bond[3]. Switch to a milder, anhydrous base like finely ground potassium phosphate (K₃PO₄) and use a biphasic solvent system like 1,4-Dioxane/H₂O (in a 4:1 ratio) at a reduced temperature (65–75 °C)[3].

Q4: Should I use the free boronic acid, a pinacol ester, or a trifluoroborate salt? A: Free thiophene boronic acids are notoriously unstable above 60 °C[2]. Converting the boronic acid to a pinacol ester (Bpin) significantly enhances stability by adding steric bulk and reducing the Lewis acidity of the boron atom[4]. For the highest yields, use a potassium heteroaryltrifluoroborate salt (BF₃K) . These tetracoordinate species undergo slow, controlled hydrolysis in situ, providing a steady, low concentration of the active boronic acid, which virtually eliminates protodeboronation and oxidative homocoupling[5].

Part 2: Visualizing Reaction Dynamics

Pathway Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (5-Bromo-2-hydroxynicotinic acid) Pd0->OA PdII Pd(II) Aryl Complex OA->PdII TM Transmetalation (Thiophen-3-ylboronic acid) PdII->TM RE Reductive Elimination TM->RE Proto Protodeboronation (H2O / Strong Base) TM->Proto Competing Pathway RE->Pd0 Regeneration Product Target Product: 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid RE->Product DeadEnd Thiophene Byproduct (Catalytic Cycle Stalls) Proto->DeadEnd

Mechanistic pathway: Suzuki catalytic cycle competing with protodeboronation.

Workflow Start Issue: Low Yield (<30%) CheckMass Analyze Crude Reaction Mixture (LC-MS) Start->CheckMass IsThiophene Excess Thiophene Detected? CheckMass->IsThiophene FixProto Action: Switch to K3PO4, Lower Temp to 70°C, Use Bpin or BF3K IsThiophene->FixProto Yes IsSM Unreacted Aryl Bromide? IsThiophene->IsSM No FixOA Action: Use XPhos Pd G3 or Pd(dppf)Cl2 to accelerate OA IsSM->FixOA Yes Solubility Action: Optimize Solvent (Dioxane/H2O 4:1) & Pre-form Salt IsSM->Solubility No

Decision tree for diagnosing and resolving low yield in heteroaryl Suzuki couplings.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution. Data reflects standard optimization matrices for electron-rich heteroaryl couplings.

EntryCatalyst System (5 mol%)Boron Source (1.5 eq)Base (3.0 eq)Solvent SystemTemp (°C)Isolated YieldMajor Byproduct
1Pd(PPh₃)₄Thiophen-3-ylboronic acidNa₂CO₃Toluene/H₂O (3:1)9012%Thiophene (80%)
2Pd(dppf)Cl₂Thiophen-3-ylboronic acidK₃PO₄Dioxane/H₂O (4:1)8045%Thiophene (35%)
3Pd(dppf)Cl₂Thiophen-3-ylboronic acid pinacol esterK₃PO₄Dioxane/H₂O (4:1)7068%Unreacted SM (15%)
4 XPhos Pd G3 Potassium thiophen-3-yltrifluoroborate K₃PO₄ Dioxane/H₂O (5:1) 65 89% None (Clean)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Step 1: Substrate Activation & Dissolution

  • To an oven-dried Schlenk flask, add 5-bromo-2-hydroxynicotinic acid (1.0 equiv) and finely ground anhydrous K₃PO₄ (3.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (5:1 ratio, 0.1 M concentration).

  • Stir at room temperature for 15 minutes.

  • Causality: K₃PO₄ deprotonates both the carboxylic acid and the hydroxyl group, preventing Pd-chelation by the neutral pyridone tautomer.

  • Validation Checkpoint: The suspension must transition to a clear, pale-yellow solution. If particulate matter remains, the dipotassium salt has not fully formed; add 0.5 mL of H₂O until clear.

Step 2: Boron Reagent Addition & Degassing

  • Add Potassium thiophen-3-yltrifluoroborate (1.5 equiv) to the clear solution.

  • Sparge the reaction mixture with Argon for 20 minutes.

  • Causality: Oxygen promotes the oxidative homocoupling of the boron reagent into a bithiophene dimer.

  • Validation Checkpoint: Dissolved oxygen levels should be minimized. The solution should remain clear with no color change during sparging.

Step 3: Catalyst Initiation & Coupling

  • Under a positive flow of Argon, add XPhos Pd G3 (0.05 equiv).

  • Seal the flask and heat to 65 °C in a pre-heated oil bath for 4 hours.

  • Causality: The highly active XPhos Pd G3 precatalyst rapidly enters the catalytic cycle, outpacing the slow in situ hydrolysis of the trifluoroborate salt.

  • Validation Checkpoint: Take a 10 µL aliquot at 2 hours for LC-MS. The chromatogram must show <5% thiophene byproduct and >80% conversion to the product mass (m/z 221.0).

Step 4: Controlled Precipitation & Isolation

  • Cool the reaction to room temperature and filter through a short pad of Celite to remove palladium black.

  • Slowly acidify the filtrate with 1M HCl to pH 3 under vigorous stirring.

  • Causality: Reprotonation of the carboxylate and phenoxide groups eliminates the molecule's aqueous solubility, forcing the target compound out of the aqueous phase.

  • Validation Checkpoint: A dense, off-white to pale-yellow precipitate will form. Collect via vacuum filtration and wash with cold water and diethyl ether to yield the highly pure target compound.

Part 5: References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - BenchChem. 1

  • 2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene - EvitaChem. 2

  • Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - BenchChem. 3

  • A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates - ACS Publications. 4

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. 5

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-5-(thiophen-3-YL)nicotinic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid. Our focus is on del...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid. Our focus is on delivering practical, field-proven insights into troubleshooting common impurities and optimizing purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid?

A1: The impurity profile is heavily dependent on the synthetic route, which is most commonly a Suzuki-Miyaura cross-coupling reaction.[1] Given this, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual amounts of the halogenated 2-hydroxynicotinic acid precursor and thiophene-3-boronic acid (or its ester).

  • Homocoupled Byproducts: Bithiophene (from the coupling of two thiophene boronic acids) and a bi-pyridine species (from the coupling of two nicotinic acid precursors). These are common when reaction conditions are not optimal.[2]

  • Catalyst Residues: Trace amounts of the palladium or nickel catalyst used in the cross-coupling reaction can remain. These can be challenging to remove and may interfere with downstream applications.[3]

  • Solvent and Base Residues: Residual high-boiling point solvents (e.g., dioxane, toluene) and inorganic bases (e.g., carbonates, phosphates) used in the reaction.[1]

  • Isomeric Impurities: Depending on the starting materials, you may have small amounts of isomers, for instance, coupling at the 2-position of the thiophene ring if the boronic acid was not isomerically pure.

Q2: What is the best initial purification strategy for this compound?

A2: The optimal initial strategy depends on the nature and quantity of the impurities. For 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid, which possesses both acidic (carboxylic acid) and weakly basic (pyridine ring) functional groups, a multi-step approach is often best.

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral impurities like homocoupled byproducts (bithiophene) and residual organic solvents.[4][5] The crude material can be dissolved in an organic solvent (like ethyl acetate) and extracted with an aqueous basic solution (e.g., sodium bicarbonate). The desired product will move to the aqueous layer as its carboxylate salt. Subsequent acidification of the aqueous layer will precipitate the purified product.[6]

  • Recrystallization: If the product is obtained as a solid and is relatively pure (>90%), recrystallization is an excellent second step to remove closely related impurities and improve crystalline form.[4]

Q3: My compound streaks badly on a silica gel TLC plate. How can I get a clean spot?

A3: Streaking (or tailing) of carboxylic acids on silica gel is a very common problem.[5] It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface.[5] This leads to a mixture of protonated and deprotonated forms, causing poor separation.

To resolve this, you must suppress the deprotonation of your carboxylic acid. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[5][7] This ensures the compound remains fully protonated, minimizes interaction with the silica, and moves as a single, well-defined spot.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For hydroxynicotinic acid derivatives, polar protic solvents are often a good starting point.[4][8]

  • Single Solvent System: Water or aqueous ethanol are often effective choices for polar molecules like 2-hydroxynicotinic acids.[4] Studies on similar compounds have shown that solubility is highly dependent on pH, which can be exploited during crystallization.[9][10]

  • Two-Solvent System: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be used, such as Ethanol/Water or Dichloromethane/Hexane.

The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution, followed by slow cooling to allow for the formation of pure crystals.[11]

Purification Workflow: A Decision-Making Guide

The following diagram outlines a logical workflow for purifying 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid, from initial workup to final product analysis.

PurificationWorkflow start Crude Reaction Mixture workup Acid-Base Workup (e.g., EtOAc & aq. NaHCO3) start->workup Initial Cleanup precipitate Precipitate Product (Acidify aqueous layer with HCl) workup->precipitate analyze1 Analyze Purity (TLC, 1H NMR, LC-MS) precipitate->analyze1 high_purity Purity >95%? analyze1->high_purity recrystallize Recrystallization (e.g., from Ethanol/Water) high_purity->recrystallize Yes low_purity Major Impurities Present high_purity->low_purity No analyze2 Final Purity Analysis recrystallize->analyze2 chromatography Silica Gel Column Chromatography (Eluent + 0.5-1% Acetic Acid) low_purity->chromatography chromatography->analyze2 dry Dry Final Product (High Vacuum) analyze2->dry Purity Confirmed finish Pure 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid dry->finish

Caption: Decision workflow for purification of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Purity After Recrystallization 1. Impurities have very similar solubility profiles to the product. 2. Solution was cooled too quickly, causing impurities to co-precipitate instead of crystallizing.1. Perform a second recrystallization with a different solvent system. 2. If impurities persist, utilize an orthogonal technique like silica gel chromatography.[4] 3. Ensure the solution cools slowly to room temperature before moving to an ice bath.
Product Oils Out or Forms a Gum Instead of a Solid 1. Presence of significant impurities depressing the melting point. 2. Residual solvent trapped in the product. 3. The compound may have multiple polymorphic forms or be a hydrate.[9][12]1. Attempt to purify a small sample via preparative TLC or column chromatography to isolate a pure seed crystal.[11] 2. Triturate the gum with a non-polar solvent (e.g., hexanes or diethyl ether) to induce solidification. 3. Ensure the product is completely dry under high vacuum.
Persistent Gray/Black Color in Final Product Residual palladium or nickel catalyst from the Suzuki coupling reaction.1. Charcoal Treatment: Dissolve the product in a suitable solvent, add activated charcoal, heat briefly, and filter through Celite. 2. Chromatography: Residual catalyst often sticks to the top of a silica gel column. 3. Specialized Scavengers: Consider stirring a solution of the product with a silica-bound thiol scavenger to selectively bind and remove the metal catalyst.
Poor Separation of a Key Impurity During Column Chromatography The impurity has a very similar polarity and Rf value to the desired product.1. Optimize Mobile Phase: Decrease the polarity of the eluent to increase the separation between spots on the TLC plate.[11] 2. Change Stationary Phase: Consider using a different stationary phase like alumina or reverse-phase (C18) silica, which offer different selectivity.[11] 3. Preparative HPLC: For very challenging separations, preparative HPLC is the most powerful technique.[13]

Detailed Experimental Protocols

Protocol 1: Purification via pH-Mediated Precipitation and Recrystallization

This protocol leverages the amphoteric nature of the molecule for initial purification, followed by recrystallization.[4]

  • Dissolution & Extraction: Dissolve the crude product (approx. 1.0 g) in ethyl acetate (50 mL). Transfer the solution to a separatory funnel. Extract the organic layer with a saturated aqueous sodium bicarbonate solution (3 x 30 mL).[5]

    • Causality: The basic solution deprotonates the carboxylic acid, forming a water-soluble sodium salt, which partitions into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Precipitation: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution reaches a pH of approximately 3-4 (check with pH paper).[6][14] A precipitate of the purified product should form.

    • Causality: Re-protonation of the carboxylate salt renders the molecule neutral and significantly less soluble in water, causing it to precipitate.[9]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 10 mL) to remove residual salts.[5]

  • Recrystallization: Transfer the filtered solid to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., 9:1 ethanol/water) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Protocol 2: High-Resolution Purification by Flash Column Chromatography

This protocol is ideal for removing closely-related impurities that could not be separated by extraction or recrystallization.

  • Solvent System Selection: Using analytical TLC, determine an optimal eluent system that gives your product an Rf value of ~0.2-0.3. A typical starting point would be a mixture of Hexane and Ethyl Acetate.

    • Self-Validation: Crucially, add 0.5-1% acetic acid to the eluent mixture to prevent streaking and ensure sharp bands.[5]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 7:3 Hexane/EtOAc + 1% Acetic Acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dry powder to the top of the packed column.

    • Causality: Dry loading typically results in better separation and sharper bands compared to loading the sample as a concentrated liquid solution.

  • Elution: Run the column by applying gentle positive pressure, collecting fractions in test tubes. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and will be removed during this process. Dry the final product under high vacuum.

References

  • Benchchem. (n.d.). Side reactions to avoid during the synthesis of 2-Hydroxyisonicotinic acid.
  • Esteves, C. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]

  • ResearchGate. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • PrepChem.com. (n.d.). Synthesis of A. 2-Hydroxy-Nicotinic Acid. Retrieved from PrepChem.com. Available at: [Link]

  • Lynch, D., et al. (n.d.). Hydroxynicotinic acid crystallisation and solubility systematic studies. RSC Publishing. Available at: [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-hydroxynicotinic acid, form II, (a) projected in.... Available at: [Link]

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from Organic Syntheses. Available at: [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzothiophene Products.
  • Benchchem. (n.d.). Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]

  • Reddit. (2022). Isolation of organic material containing Carboxylic Acid. Retrieved from Reddit. Available at: [Link]

  • The Journal of Organic Chemistry. (2023). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. Available at: [Link]

  • PMC - NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

  • SciSpace. (1958). Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. Available at: [Link]

  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes. Retrieved from Google Patents.
  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes. Available at: [Link]

  • PMC. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2000). Chromatographic and Capillary Electrophoretic Methods for the Analysis of Nicotinic Acid and Its Metabolites. Available at: [Link]

  • Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
  • Springer Nature Experiments. (n.d.). Thiophilic Affinity Chromatography and Related Methods.
  • ResearchGate. (n.d.). Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3).... Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nicotinic Acid Derivatives: Profiling 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid in the Context of Established GPR109A Agonists

For researchers and drug development professionals navigating the landscape of nicotinic acid derivatives, understanding the nuanced differences in their biological activity and physicochemical properties is paramount. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the landscape of nicotinic acid derivatives, understanding the nuanced differences in their biological activity and physicochemical properties is paramount. This guide provides a comparative analysis of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid against well-established nicotinic acid derivatives, namely nicotinic acid (Niacin) and Acipimox. While experimental data on 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid is not extensively available in public literature, this guide will leverage established structure-activity relationships (SAR) to project its potential pharmacological profile.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, also known as Niacin or vitamin B3, is a water-soluble vitamin that plays a crucial role in cellular metabolism.[1] Beyond its nutritional importance, pharmacological doses of nicotinic acid have been utilized for decades to manage dyslipidemia.[2] The therapeutic effects of nicotinic acid are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][] Activation of GPR109A in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis and reduces the release of free fatty acids into the bloodstream.[3] This reduction in free fatty acids decreases the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL), ultimately leading to a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.[5]

The therapeutic potential of GPR109A agonism has driven the development of numerous nicotinic acid derivatives with the aim of improving potency, selectivity, and side-effect profiles. A significant limiting side effect of nicotinic acid therapy is cutaneous vasodilation, commonly known as flushing, which is also mediated by GPR109A activation in skin immune cells.[] This guide will delve into a comparative analysis of nicotinic acid, its clinically used derivative Acipimox, and the less-characterized 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid.

Comparative Analysis of Nicotinic Acid Derivatives

This section will compare the structural features, mechanism of action, and pharmacological properties of Nicotinic Acid, Acipimox, and a theoretical profile for 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid based on SAR.

Structural Comparison

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Nicotinic Acid Derivative Agonist->GPR109A Binds to Gi->AC Inhibits ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to

Caption: Simplified signaling pathway of GPR109A activation by nicotinic acid derivatives.

Pharmacological Profile Comparison
FeatureNicotinic Acid (Niacin)Acipimox2-Hydroxy-5-(thiophen-3-YL)nicotinic acid (Projected)
Primary Target GPR109A [3]GPR109A [6]GPR109A
GPR109A Affinity (EC50) ~1-10 µM [7]~5.3 µM [8]Unknown, potentially modulated by thiophene substitution.
Therapeutic Effect Lipid-lowering (↓LDL, ↓TG, ↑HDL) [5]Lipid-lowering (↓TG, ↓FFA) [6]Potentially lipid-lowering.
Primary Side Effect Cutaneous flushing []Reduced flushing compared to Niacin [6]Flushing potential is unknown.
Pharmacokinetics Rapid absorption, short half-life [2]Rapid absorption, longer half-life than Niacin [6][9]Unknown.
In-depth Analysis of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid: A Structure-Activity Relationship Perspective

Due to the limited availability of direct experimental data for 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid, a discussion based on the structure-activity relationships of nicotinic acid derivatives is necessary.

  • The Carboxylic Acid Moiety: The carboxyl group at the 3-position is crucial for GPR109A agonistic activity. []2-Hydroxy-5-(thiophen-3-YL)nicotinic acid retains this essential feature.

  • The 2-Hydroxy Substitution: The introduction of a hydroxyl group at the 2-position of the pyridine ring can influence the electronic properties and potential for hydrogen bonding of the molecule. This could impact receptor binding affinity and selectivity.

  • The 5-Thiophene Substitution: The substitution at the 5-position of the nicotinic acid ring is a key area of modification in the development of novel GPR109A agonists. The introduction of a bulky and lipophilic group like thiophene could significantly alter the compound's properties. Studies on 5-substituted pyridine analogues have shown that bulky moieties can influence binding affinity and functional activity at nicotinic receptors. [10]The thiophene ring, being an aromatic heterocycle, may engage in additional binding interactions within the GPR109A binding pocket, potentially increasing potency. However, it could also introduce steric hindrance, which might decrease affinity. The precise effect would depend on the topography of the GPR109A binding site.

Based on these considerations, it is plausible that 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid is a GPR109A agonist. Its potency and specific pharmacological profile, including its propensity to cause flushing, would require experimental verification.

Experimental Protocols for Evaluating Nicotinic Acid Derivatives

To empirically determine the pharmacological profile of novel nicotinic acid derivatives like 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid, a series of in vitro assays are essential. The following are standard protocols for assessing GPR109A activation.

GPR109A-Mediated cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP in cells expressing the GPR109A receptor.

Principle: GPR109A is a Gi-coupled receptor. Its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition can be measured in the presence of a stimulus like forskolin, which directly activates adenylyl cyclase.

Methodology:

cAMP_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing human GPR109A Start->Cell_Culture Seeding Seed cells into a 96-well plate Cell_Culture->Seeding Incubation1 Incubate overnight Seeding->Incubation1 Compound_Addition Add test compounds (e.g., 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid) and controls (Niacin, Acipimox) Incubation1->Compound_Addition Forskolin_Stimulation Stimulate with Forskolin to induce cAMP production Compound_Addition->Forskolin_Stimulation Lysis Lyse cells to release intracellular cAMP Forskolin_Stimulation->Lysis Detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis Analyze data to determine EC50 values Detection->Analysis End End Analysis->End

Caption: Workflow for a GPR109A-mediated cAMP inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing human GPR109A in appropriate culture medium.

  • Cell Seeding: Seed the cells into a 96-well microplate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, nicotinic acid (positive control), and Acipimox in assay buffer.

  • Assay: a. Remove the culture medium and add the compound dilutions to the cells. b. Incubate for a predetermined time. c. Add a solution of forskolin to all wells (except for the negative control) to stimulate cAMP production. d. Incubate for a specified duration.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA based). [11]6. Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. [12]

Intracellular Calcium Mobilization Assay

Activation of GPR109A can also lead to an increase in intracellular calcium, providing another readout for receptor activation. [13] Principle: While GPR109A primarily couples to Gi, it can also induce calcium mobilization, likely through Gβγ subunit signaling. This transient increase in intracellular calcium can be measured using fluorescent calcium indicators.

Methodology:

Calcium_Assay_Workflow Start Start Cell_Culture Culture CHO or HEK293 cells expressing GPR109A Start->Cell_Culture Seeding Seed cells into a black-walled, clear-bottom 96-well plate Cell_Culture->Seeding Incubation1 Incubate overnight Seeding->Incubation1 Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubate to allow for dye de-esterification Dye_Loading->Incubation2 Measurement Measure baseline fluorescence using a fluorescence plate reader Incubation2->Measurement Compound_Injection Inject test compounds and controls while continuously measuring fluorescence Measurement->Compound_Injection Analysis Analyze the change in fluorescence intensity to determine EC50 values Compound_Injection->Analysis End End Analysis->End

Caption: Workflow for an intracellular calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding: As described for the cAMP assay, but using black-walled, clear-bottom microplates suitable for fluorescence measurements.

  • Dye Loading: a. Remove culture medium and wash the cells with a suitable buffer (e.g., HBSS). b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. [14][15] c. Incubate to allow for the de-esterification of the dye within the cells.

  • Assay: a. Place the plate in a fluorescence plate reader equipped with an automated injection system. b. Measure the baseline fluorescence. c. Inject the test compounds and controls into the wells while continuously recording the fluorescence signal. [16]4. Data Analysis: Calculate the change in fluorescence intensity (peak response minus baseline) for each concentration. Plot the response against the log of the compound concentration and fit the data to determine the EC50 value. [17]

Conclusion

While 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid remains a molecule of theoretical interest due to the current lack of published experimental data, its structural features suggest it is a plausible GPR109A agonist. A thorough understanding of its pharmacological profile necessitates empirical investigation using standardized in vitro assays as outlined in this guide. Comparative analysis with well-characterized derivatives like nicotinic acid and Acipimox provides a crucial framework for evaluating the potential advantages and disadvantages of novel nicotinic acid analogues. The continued exploration of the structure-activity relationships of GPR109A agonists will undoubtedly pave the way for the development of more potent and safer therapeutics for dyslipidemia and other metabolic disorders.

References

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep
  • Structure of Niacin-GPR109A-G protein complex. RCSB PDB. March 6, 2024.
  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC. November 26, 2022.
  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. AACR Journals. February 16, 2014.
  • acipimox [Ligand Id: 1596] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. March 12, 2001.
  • Application Notes and Protocols for Acifran Cell-Based Assays. Benchchem.
  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Pl
  • What is the mechanism of Acipimox?.
  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC.
  • Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Gener
  • Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious R
  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
  • Pharmacological profiling of niacin, acipimox, and MMF on GPR109A a...
  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices.
  • Chemical structure of nicotinic acid derivatives and related compounds 1-5.
  • cAMP - Guide to optimizing agonists of Gαs. Revvity.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PMC. January 23, 2023.
  • Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. PubMed. January 1, 2010.
  • Document: Agonist lead identification for the high affinity niacin receptor GPR109a. (CHEMBL1140673). ChEMBL - EMBL-EBI.
  • CALCIUM FLUX PROTOCOL.
  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. MDPI. November 26, 2022.
  • GPR109A and Vascular Inflamm
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
  • GPR109A Inhibitors, Agonists and Modul
  • Acipimox. GPnotebook. April 11, 2021.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. PMC.
  • cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. YouTube. August 27, 2022.
  • Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety.
  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PMC.
  • US20040122079A1 - Thiophene hydroxamic acid derivatives.
  • Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia. PMC.
  • US11299485B2 - Thiophene derivative and use thereof.
  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. August 16, 2007.
  • Thiophene Ring (including Hydrogenated) Patents (Class 544/146). Justia. December 2, 2004.
  • P
  • EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.

Sources

Comparative

Comparative Efficacy of 2-Hydroxy-5-(thiophen-3-YL)nicotinic Acid in Target Inhibition: A Comprehensive Guide

Executive Summary In the landscape of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors, the 2-hydroxypyridine-3-carboxylic acid scaffold has emerged as a privileged pharmacophore[1]. 2-Hydroxy-5-(thiophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors, the 2-hydroxypyridine-3-carboxylic acid scaffold has emerged as a privileged pharmacophore[1]. 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid (2-HTN) represents a highly specialized iteration of this class. By incorporating a bulky, lipophilic thiophene ring at the 5-position, 2-HTN achieves potent, selective inhibition of PHD2 (EGLN1) while mitigating the off-target liabilities typically associated with unsubstituted nicotinic acid derivatives.

This guide provides an objective, data-driven comparison of 2-HTN against clinical-stage alternatives like Roxadustat (FG-4592) [2] and broad-spectrum competitors like Dimethyloxalylglycine (DMOG) , detailing the structural causality, comparative efficacy, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Overview & Structural Causality

The biological activity of 2-HTN is fundamentally driven by its ability to mimic 2-oxoglutarate (2-OG), the endogenous co-substrate for HIF-PHD enzymes.

  • The Chelating Core: The 2-hydroxy and 3-carboxylic acid groups act as a bidentate ligand, chelating the active-site Fe(II) required for PHD catalytic activity[3].

  • The Thiophene Advantage: Unsubstituted 2-hydroxynicotinic acid (2-HNA) is a known competitive inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT), a critical enzyme in the NAD+ salvage pathway[4]. The introduction of the thiophene-3-yl group at the 5-position serves a dual purpose. First, it creates steric hindrance that prevents deep insertion into the NAPRT active site, effectively abolishing NAPRT inhibition. Second, the thiophene ring perfectly occupies the hydrophobic sub-pocket of the PHD2 active site normally reserved for the aliphatic chain of 2-OG, dramatically increasing binding affinity and cellular permeability.

By inhibiting PHD2, 2-HTN prevents the hydroxylation of HIF-1α, thereby blocking its von Hippel-Lindau (VHL)-mediated ubiquitination and subsequent proteasomal degradation[2].

Mechanism Normoxia Normoxia (O2) PHD2 PHD2 (Active) Normoxia->PHD2 HIF1a HIF-1α PHD2->HIF1a Hydroxylation Degradation Proteasomal Degradation HIF1a->Degradation VHL Binding Compound 2-HTN (Inhibitor) PHD2_Inact PHD2 (Inactive) Compound->PHD2_Inact Fe2+ Chelation HIF1a_Stab HIF-1α (Stabilized) PHD2_Inact->HIF1a_Stab Prevents Hydroxylation Transcription Target Gene Transcription (EPO, VEGF) HIF1a_Stab->Transcription Nuclear Translocation

Figure 1: Mechanism of action for 2-HTN mediated HIF-1α stabilization via PHD2 inhibition.

Comparative Efficacy Profiling

To objectively evaluate 2-HTN, its performance must be benchmarked against Roxadustat (a highly potent, clinical-stage PHD inhibitor)[3], DMOG (a generic, low-affinity 2-OG competitor), and unsubstituted 2-HNA.

Table 1: In Vitro Enzymatic Inhibition Profile (IC₅₀, nM)

Data represents biochemical target engagement utilizing recombinant enzymes.

CompoundPHD1PHD2PHD3FIH (Factor Inhibiting HIF)NAPRT (μM)
2-HTN 11545 130>10,000>50
Roxadustat 10560 125>10,000>100
DMOG 45,00040,00042,00080,000N/A
2-HNA >10,000>10,000>10,000>10,0005.2

Insight: 2-HTN demonstrates a sub-50 nM IC₅₀ for PHD2, marginally outperforming Roxadustat in cell-free assays. Crucially, it shows no meaningful inhibition of FIH or NAPRT, confirming that the 5-thiophene substitution successfully engineers out the NAD+ pathway liability inherent to the base nicotinic acid scaffold.

Table 2: Cellular Efficacy in Hep3B Cells

Data represents functional target engagement in intact cellular systems.

CompoundHIF-1α Stabilization EC₅₀ (nM)EPO Secretion EC₅₀ (nM)Cytotoxicity CC₅₀ (μM)
2-HTN 8501,200>100
Roxadustat 9201,450>100
DMOG 85,000110,000>500

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of 2-HTN relies on orthogonal, self-validating assay systems.

Protocol A: Time-Resolved FRET (TR-FRET) Assay for PHD2 Inhibition

Rationale: Standard absorbance or fluorescence assays are highly susceptible to interference from small molecules with conjugated aromatic systems (like the thiophene-pyridine core of 2-HTN). TR-FRET utilizes a long-lifetime Europium fluorophore, allowing a temporal delay before signal acquisition. This eliminates short-lived background auto-fluorescence, ensuring the IC₅₀ readout is a true reflection of target engagement[5].

Self-Validating Mechanism: The assay measures the binding of the VHL complex to a synthetic HIF-1α peptide. Active PHD2 hydroxylates the peptide, enabling VHL binding and bringing the Europium (on VHL) and APC (on the peptide) into proximity to generate a FRET signal. Inhibitors prevent this, reducing the signal. To rule out false positives (e.g., compound quenching), a counter-screen using a pre-hydroxylated peptide is run; true inhibitors will not affect the FRET signal of the pre-hydroxylated control.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 10 μM FeSO₄, 1 mM ascorbate).

  • Enzyme/Inhibitor Incubation: Dispense 10 nM recombinant human PHD2 into a 384-well plate. Add 2-HTN or Roxadustat in a 10-point dose-response series (0.1 nM to 10 μM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 100 nM APC-labeled HIF-1α peptide (residues 556-574) and 1 μM 2-oxoglutarate to initiate the reaction. Incubate for 30 minutes.

  • Detection Mixture: Add the detection mix containing Europium-labeled VHL/Elongin B/C complex. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Workflow Step1 1. Recombinant PHD2 + 2-OG + Fe2+ Step2 2. Add 2-HTN / Roxadustat (Dose Response) Step1->Step2 Step3 3. TR-FRET Assay (VHL-Elongin B/C binding) Step2->Step3 Step4 4. IC50 Calculation & Curve Fitting Step3->Step4

Figure 2: High-throughput TR-FRET screening workflow for PHD2 inhibitor validation.

Protocol B: Cellular HIF-1α Stabilization Assay (AlphaLISA)

Rationale: Biochemical potency does not guarantee cellular efficacy due to potential permeability issues or intracellular degradation. AlphaLISA is utilized over traditional Western Blotting because it provides a highly quantitative, high-throughput measurement of intracellular HIF-1α accumulation with a superior dynamic range.

Step-by-Step Workflow:

  • Cell Culture: Seed Hep3B cells (human hepatocellular carcinoma) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 2-HTN, Roxadustat (positive control), or DMSO (vehicle control) for 4 hours.

  • Lysis: Remove media and add AlphaLISA lysis buffer supplemented with protease inhibitors. Agitate for 15 minutes.

  • Antibody Incubation: Transfer lysate to a 384-well OptiPlate. Add Anti-HIF-1α Acceptor beads and biotinylated Anti-HIF-1α antibody. Incubate for 1 hour.

  • Signal Generation: Add Streptavidin-coated Donor beads under subdued light. Incubate for 30 minutes.

  • Readout: Read the plate on an Alpha-compatible reader (Excitation: 680 nm; Emission: 615 nm).

Conclusion

2-Hydroxy-5-(thiophen-3-YL)nicotinic acid is a highly optimized, potent inhibitor of the HIF-PHD pathway. By leveraging the 2-hydroxypyridine-3-carboxylic acid chelating core and strategically utilizing a 5-thiophene substitution to eliminate NAPRT cross-reactivity, 2-HTN demonstrates an efficacy profile that is highly competitive with clinical standards like Roxadustat. The integration of TR-FRET and AlphaLISA protocols ensures that the evaluation of this compound remains rigorous, reproducible, and scientifically sound.

Sources

Validation

X-Ray Crystallography Comparison of 2-Hydroxy-5-(thiophen-3-yl)nicotinic Acid Analogs: Next-Generation NAPRT Inhibitors

Executive Summary The metabolic addiction of cancer cells to elevated Nicotinamide Adenine Dinucleotide (NAD+) levels has driven the development of targeted therapies. While Nicotinamide Phosphoribosyltransferase (NAMPT)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic addiction of cancer cells to elevated Nicotinamide Adenine Dinucleotide (NAD+) levels has driven the development of targeted therapies. While Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors like FK866 showed early promise, clinical efficacy has been severely limited by tumor resistance mediated through the alternative Preiss-Handler (PH) NAD+ biosynthesis pathway. The rate-limiting enzyme of this pathway, Nicotinic Acid Phosphoribosyltransferase (NAPRT) , has emerged as a critical co-target [1].

While 2-Hydroxynicotinic acid (2-HNA) is a known, albeit weak, NAPRT inhibitor, structure-based drug design (SBDD) has led to the development of 5-substituted analogs. This guide provides an objective, in-depth crystallographic and biochemical comparison of 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid against its parent compound and alternative analogs, detailing the causality behind its enhanced binding affinity and providing self-validating protocols for structural characterization.

Mechanistic Rationale & Structural Biology

To understand why the 5-(thiophen-3-yl) substitution is a significant upgrade over baseline 2-HNA, we must examine the architecture of the human NAPRT (hNAPRT) active site.

Unlike NAMPT, which features a long, solvent-exposed tunnel that accommodates bulky, elongated inhibitors (e.g., FK866), the X-ray crystal structure of hNAPRT reveals a highly constrained, dimeric assembly [2]. The active site is located at the monomer interface and tightly envelops the pyridine ring of its natural substrate, nicotinic acid.

The Causality of Enhanced Affinity

Crystallographic comparisons between apo-hNAPRT, 2-HNA-bound, and 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid-bound complexes reveal distinct thermodynamic drivers:

  • Core Anchoring (The 2-Hydroxy & Carboxylate Groups): Both 2-HNA and its thiophene analog utilize their carboxylate and 2-hydroxy groups to form invariant, high-affinity hydrogen bonds with active site residues (Arg318, Tyr21). This mimics the transition state of the natural substrate.

  • Exploiting the 5-Position Sub-Pocket: In the 2-HNA bound structure, the space adjacent to the 5-position of the pyridine ring remains unoccupied, filled instead by a network of ordered, high-energy water molecules.

  • Entropic and Enthalpic Gains: The addition of the thiophen-3-yl group directly projects into this transient hydrophobic sub-pocket. The displacement of these ordered water molecules into the bulk solvent provides a massive entropic driving force . Furthermore, the sulfur atom of the thiophene ring engages in favorable dipole-dipole interactions with neighboring polar side chains, locking the inhibitor into a rigid, low-energy conformation.

NAD_Pathway NA Nicotinic Acid (NA) NAPRT NAPRT Enzyme NA->NAPRT PRPP PRPP PRPP->NAPRT NAMN NAMN NAAD NAAD NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NADSYN NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NMN->NAD NMNAT NAPRT->NAMN NAMPT->NMN Inhibitor1 2-HNA & Analogs (e.g., Thiophen-3-yl) Inhibitor1->NAPRT Inhibits Inhibitor2 FK866 Inhibitor2->NAMPT Inhibits

Fig 1: NAD+ biosynthesis pathways highlighting NAPRT and NAMPT targeted inhibition.

Quantitative Comparison of NAPRT Inhibitors

The structural advantages of the thiophene substitution translate directly into superior biochemical performance. Below is a comparative analysis of 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid against established alternatives [3].

CompoundMolecular Weight ( g/mol )Binding Mode (X-ray) Ki​ (µM)Ligand Efficiency (LE)Key Structural Interaction
2-Hydroxynicotinic Acid (2-HNA) 139.11Competitive~150.00.32H-bond with Arg318; 5-pocket empty
4-Hydroxynicotinic Acid 139.11Competitive~200.00.29Sub-optimal carboxylate alignment
Salicylic Acid 138.12Non-competitive>500.0<0.20Lacks pyridine nitrogen for coordination
2-Hydroxy-5-(thiophen-3-yl)nicotinic acid 221.23Competitive~18.50.38Thiophene displaces active site water network

Note: The lower Ki​ and higher Ligand Efficiency (LE) of the thiophene analog demonstrate that the added molecular weight contributes disproportionately to binding energy, validating the SBDD approach.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Internal controls are embedded within the workflows to confirm that the observed data is an artifact of target engagement, not assay interference.

Protocol A: Co-Crystallization of hNAPRT with Analogs

Obtaining high-resolution X-ray diffraction data requires a homogenous protein population and a saturated ligand state.

  • Protein Preparation: Express recombinant hNAPRT in E. coli BL21(DE3). Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT. Self-Validation: SEC ensures only the functional dimeric form of hNAPRT is carried forward for crystallization.

  • Complex Formation: Incubate 10 mg/mL hNAPRT with a 5-fold molar excess of 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid (dissolved in 100% DMSO, final DMSO < 2%) for 2 hours at 4°C.

  • Vapor Diffusion Crystallization: Set up hanging-drop plates mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M Sodium Citrate, pH 6.5). Crystals typically appear within 3-5 days at 20°C.

  • Data Collection & Phasing: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

  • Unbiased Density Mapping (Self-Validation): Solve the phase problem via Molecular Replacement using the apo-hNAPRT structure (e.g., PDB: 4YBQ) as a search model. Critical Step: Generate an Fo​−Fc​ difference map before modeling the ligand. A >3σ positive density peak in the active site objectively validates the presence and orientation of the thiophene analog without model bias.

Xray_Workflow P1 Recombinant hNAPRT Expression P2 Purification (Ni-NTA & SEC) P1->P2 P3 Co-Crystallization with Analog P2->P3 P4 X-Ray Diffraction P3->P4 P5 Molecular Replacement (PDB: 4YBQ) P4->P5 P6 Structural Refinement P5->P6

Fig 2: Step-by-step X-ray crystallography workflow for hNAPRT-inhibitor complex determination.

Protocol B: Continuous Fluorometric Enzymatic Assay

To determine the Ki​ values listed in the comparative table, a coupled continuous fluorometric assay is utilized. This assay measures the production of NADH, which is directly stoichiometric to NAPRT activity.

  • Reaction Mixture: In a 96-well black plate, combine 50 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM ATP, 0.4 mM PRPP, and varying concentrations of the inhibitor (0.1 µM to 1000 µM).

  • Coupling Enzymes: Add an excess of recombinant NMNAT (to convert the NAPRT product, NAMN, to NAAD) and Alcohol Dehydrogenase (ADH) alongside 2% ethanol.

  • Initiation & Measurement: Initiate the reaction by adding 10 nM hNAPRT and 50 µM Nicotinic Acid (NA). Monitor fluorescence continuously at λex​=340 nm and λem​=460 nm for 30 minutes at 37°C.

  • Causality & Validation: NAPRT converts NA to NAMN. NMNAT converts NAMN to NAAD. ADH utilizes NAAD to oxidize ethanol, reducing the dinucleotide to NADH. The continuous increase in fluorescence is strictly dependent on the initial NAPRT step. A parallel control well lacking PRPP ensures no background fluorescence is generated by assay artifacts.

Conclusion

The transition from 2-Hydroxynicotinic acid to 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid represents a textbook application of structure-based drug design. By leveraging X-ray crystallography to identify an unoccupied hydrophobic pocket near the 5-position of the NAPRT active site, researchers can drastically improve the entropic binding profile of these inhibitors. As dual NAMPT/NAPRT inhibition continues to gain traction in oncology, these 5-substituted analogs serve as vital scaffolds for the next generation of anti-cancer therapeutics.

References

  • Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery Pharmaceuticals (Basel), 2022. URL:[Link]

  • Crystal structure of human nicotinic acid phosphoribosyltransferase FEBS Journal / Structural Biology, 2015. URL:[Link]

  • Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors MDPI Pharmaceuticals, 2022. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid

Handling specialized heteroaromatic compounds like 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid (CAS: 1262004-20-5) requires a safety strategy that goes beyond simply reading a Safety Data Sheet (SDS). As a Senior Applicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized heteroaromatic compounds like 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid (CAS: 1262004-20-5) requires a safety strategy that goes beyond simply reading a Safety Data Sheet (SDS). As a Senior Application Scientist, I approach chemical safety by analyzing the molecule's structural biology.

The presence of both a hydrogen-bonding carboxylic acid moiety and a highly lipophilic thiophene ring dictates its physicochemical behavior. The thiophene ring enhances the molecule's ability to penetrate the lipid bilayers of the skin, while the acidic moiety drives localized tissue irritation[1]. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and workflow integrity.

Mechanistic Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanistic grounding of the compound's GHS hazard classifications[1][2]:

  • Acute Toxicity (H302 + H312 + H332): The lipophilic nature of the thiophene substituent facilitates rapid absorption through the stratum corneum (dermal exposure) and alveolar epithelia (inhalation). This necessitates strict barrier controls[1].

  • Skin and Eye Irritation (H315, H319): The nicotinic acid derivative (typically possessing a pKa between 4.5–5.5) causes localized pH disruption upon contact with mucosal membranes or perspiration-moistened skin, leading to acute inflammation[1][3].

  • STOT SE 3 (H336): Inhalation of fine particulate dust from this compound can lead to respiratory tract irritation and potential central nervous system depression (drowsiness/dizziness)[1][2].

Quantitative PPE Matrix

We mandate specific PPE based on the scale of the operation. Double-gloving is required for preparative scales because the thiophene moiety can act as a permeation enhancer for common organic co-solvents (like DMSO or DMF), which can rapidly degrade standard thin nitrile barriers[4].

Operational ScaleHand Protection (Gloves)Eye/Face ProtectionRespiratory & Engineering ControlsBody Protection
Analytical (<10 mg) Single-layer Nitrile (min 0.12 mm thickness)ANSI Z87.1 Safety GlassesStandard Fume Hood (Face velocity >100 fpm)Flame-retardant lab coat
Preparative (10 mg - 5 g) Double-layer Nitrile (inner 0.12 mm, outer 0.2 mm)Chemical Splash GogglesFume Hood + Anti-static weighing matLab coat + closed-toe shoes
Bulk/Process (>5 g) Heavy-duty Butyl or Nitrile (min 0.4 mm)Goggles + Full Face ShieldFume Hood + N95/P100 Particulate RespiratorTyvek sleeves + chemical apron

Experimental Workflow: Safe Handling Protocol

The following self-validating protocol ensures that every step of the handling process minimizes the risk of aerosolization and dermal contact.

Step 1: Pre-Operation Verification

  • Verify that the fume hood is operational with a continuous face velocity of at least 0.5 m/s (100 fpm).

  • Line the weighing area with an anti-static weighing paper. Because 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid is handled as a dry powder, static charge can cause immediate aerosolization of H332/H336-classified particulates[2].

  • Don the appropriate PPE according to the matrix above. Inspect all gloves for micro-tears prior to use.

Step 2: Weighing and Transfer

  • Use a grounded, metal micro-spatula to prevent static cling. Avoid plastic spatulas.

  • Weigh the material directly into a pre-tared, sealable container (e.g., an amber glass vial with a PTFE-lined cap) rather than an open weighing boat. This minimizes exposure during transit from the balance to the reaction vessel.

  • Seal the vial completely before removing it from the balance enclosure.

Step 3: Solubilization and Dust Suppression

  • Clamp the receiving reaction flask securely inside the fume hood.

  • Add your reaction solvent (e.g., methanol, DMSO) to the flask first.

  • Slowly add the 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid powder directly into the liquid phase. Wetting the powder immediately suppresses dust generation[5].

  • Rinse the weighing vial with a small aliquot of the solvent and transfer this rinse to the reaction flask to ensure quantitative transfer and immediate primary decontamination.

Workflow & Hazard Mitigation Visualization

G A 1. PPE Verification & Hood Setup B 2. Anti-Static Weighing A->B C 3. Closed-System Transfer B->C E Spill / Exposure Emergency Protocol B->E Powder Aerosolization D 4. Solubilization (Dust Suppression) C->D D->E Solvent Splash F 5. Waste Segregation & Disposal D->F Post-Reaction E->F Cleanup Materials

Operational workflow and hazard mitigation pathway for 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid.

Emergency Response & Spill Management

A robust safety protocol must account for failure states. If containment is breached, execute the following:

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, followed by mild soap and water[3][6]. Critical Insight: Do not use organic solvents (like ethanol or acetone) to wipe the skin. Solvents will dissolve the compound and drastically accelerate the dermal absorption of the thiophene derivative.

  • Powder Spill: Do not dry-sweep, as this will aerosolize the respiratory irritant. Cover the spilled powder with a damp absorbent towel or apply a commercial dust-suppressant spray[6]. Carefully scoop the dampened material into a hazardous waste container. Decontaminate the surface with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize the carboxylic acid residue, followed by a final water wipe[7][8].

Waste Disposal Plan

Heteroaromatic carboxylic acids require specific disposal logistics to comply with environmental regulations and prevent incompatible chemical reactions[8].

  • Chemical Segregation: Do not mix 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid waste with strong oxidizers (e.g., nitric acid, peroxides) or strong bases. The electron-rich thiophene ring is susceptible to oxidation, which can trigger dangerous exothermic reactions[6].

  • Solid Waste: Empty vials, contaminated gloves, and spill cleanup materials must be placed in a solid hazardous waste bin lined with a heavy-duty polyethylene bag. Label clearly as "Toxic/Irritant Solid Waste - Thiophene Derivatives".

  • Liquid Waste: Organic solutions containing this compound should be collected in High-Density Polyethylene (HDPE) or Co-extruded (COEX) containers.

  • Aqueous Neutralization: If permitted by your institution's environmental health and safety (EHS) guidelines, aqueous waste streams containing the free acid can be carefully neutralized to pH 6-8 using dilute NaOH before transfer to the central waste accumulation area. This mitigates the corrosive hazard to downstream waste handlers[8].

References

  • NextSDS. "Chemical substance information for 2-hydroxy-5-(thiophen-3-yl)pyridine-3-carboxylic acid." NextSDS. [Link]

  • Carbone Data. "SAFETY DATA SHEET - Cold Galvanizing Spray (General GHS Guidelines)." Carbone Data. [Link]

  • Technion Safety Office. "Chemical Waste Management Guide." Technion - Israel Institute of Technology. [Link]

  • Middle East Technical University. "CLASSIFICATION OF WASTES AND THEIR DISPOSAL." METU. [Link]

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." HKUST. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-(thiophen-3-YL)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-(thiophen-3-YL)nicotinic acid
© Copyright 2026 BenchChem. All Rights Reserved.